Methyl 2-(3-chlorophenyl)-2-oxoacetate
Description
Methyl 2-(3-chlorophenyl)-2-oxoacetate is a chemical compound of interest within the field of organic chemistry, belonging to the class of alpha-keto esters. This article delves into the scientific research surrounding this specific molecule, focusing on its significance, its place within the broader category of halogenated phenylglyoxylate (B1224774) derivatives, and the academic investigations into its properties and applications. The structural features of this compound, specifically the alpha-keto ester group and the halogenated aromatic ring, make it a valuable intermediate and building block in various synthetic pathways.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQGKAPBBNIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293780 | |
| Record name | Methyl 3-chloro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34966-50-2 | |
| Record name | Methyl 3-chloro-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34966-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-α-oxobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701293780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 2 3 Chlorophenyl 2 Oxoacetate
Established Synthetic Routes to Alpha-Keto Esters
The creation of alpha-keto esters, such as methyl 2-(3-chlorophenyl)-2-oxoacetate, relies on a range of synthetic strategies. These methods include Friedel-Crafts acylation, oxidative esterification, condensation reactions, and the use of alpha-diazocarbonyl intermediates.
Friedel-Crafts Acylation Strategies in Phenylglyoxylate (B1224774) Synthesis
Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of aryl ketones. nih.govorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride, typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile, attacking the aromatic ring to yield a monoacylated product. sigmaaldrich.com For the synthesis of phenylglyoxylates, this method is particularly effective.
A key advantage of Friedel-Crafts acylation over its alkylation counterpart is that the resulting ketone product is deactivated, which prevents further substitution reactions on the aromatic ring. organic-chemistry.org This selectivity is crucial for achieving high yields of the desired monoacylated product. The general applicability of this reaction makes it a cornerstone in the synthesis of various aromatic ketones, including intermediates for complex molecules and pharmaceuticals. nih.govsigmaaldrich.com
A specific example of this strategy is the synthesis of methyl 4-chloro-phenylglyoxylate, where methyl oxalyl chloride is added to a suspension of aluminum chloride in chloroform (B151607), followed by the addition of chlorobenzene (B131634). chemicalbook.com This reaction highlights the direct application of Friedel-Crafts acylation in producing substituted phenylglyoxylates.
Oxidative Esterification Approaches for Alpha-Keto Ester Formation
Oxidative esterification provides an alternative and efficient pathway to α-keto esters from more readily available starting materials like ketones or α-hydroxy acids. acs.orgnih.govorganic-chemistry.org These methods often employ an oxidizing agent to convert an intermediate into the desired α-keto ester product.
One notable metal-free approach involves the oxidative esterification of ketones using potassium xanthates. acs.orgnih.gov In this protocol, dimethyl sulfoxide (B87167) (DMSO) can serve as both a solvent and a co-oxidant, leading to good yields of various α-keto esters. acs.org Mechanistic studies have shown that the potassium xanthate not only facilitates the oxidative esterification but also provides the alkoxy group for the ester formation through the cleavage and reconstruction of C-O bonds. acs.orgnih.gov
Another strategy involves the iodine-mediated oxidative esterification of acetophenones in the presence of potassium xanthates, which also furnishes α-keto esters in high yields. organic-chemistry.org Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen is another effective method. organic-chemistry.org Furthermore, the oxidation of α-hydroxy acids can be achieved chemoselectively using nitroxyl (B88944) radical catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant. organic-chemistry.org
Condensation Reactions in Alpha-Keto Ester Synthesis
Condensation reactions, particularly the Claisen condensation, are fundamental in organic synthesis for forming carbon-carbon bonds and are applicable to the synthesis of β-keto esters, which are structurally related to α-keto esters. libretexts.orgjove.comlibretexts.org The Claisen condensation involves the reaction of two ester molecules, where one acts as a nucleophile (after deprotonation to form an enolate) and the other as an electrophile. libretexts.orglibretexts.org This reaction is typically promoted by a strong base, such as an alkoxide, and results in the formation of a β-keto ester. jove.comlibretexts.org
It is crucial to use a non-aqueous alkoxide base that matches the alkoxy group of the starting ester to prevent transesterification side reactions. jove.com Hydroxide bases are generally avoided as they can lead to irreversible hydrolysis of the ester. jove.com
Variations of this reaction include the Crossed Claisen condensation, which occurs between two different esters, and the intramolecular Dieckmann condensation for diesters. libretexts.orglibretexts.org While direct synthesis of α-keto esters via Claisen condensation is not typical, the principles of enolate chemistry and ester condensation are relevant to the broader field of keto ester synthesis. libretexts.orglibretexts.org
Alpha-Diazocarbonyl Compound Intermediates in Synthesis
Alpha-diazocarbonyl compounds are highly versatile intermediates in organic synthesis, capable of undergoing a wide array of chemical transformations under mild conditions. mdpi.comsioc.ac.cn Their utility in the synthesis of various organic molecules, including α-keto esters, is well-documented.
One of the primary reactions of α-diazocarbonyl compounds is the Wolff rearrangement, which can lead to the formation of ketenes that can be trapped by alcohols to yield esters. sioc.ac.cnnih.gov This pathway provides an indirect route to ester-containing molecules.
More directly, α-diazo esters can be converted to α-keto esters through reactions with various reagents. For instance, the reaction of aryl diazoacetates with water and diethyl azodicarboxylate (DEAD), catalyzed by dirhodium acetate, yields aryl α-keto esters in high yields. organic-chemistry.org Additionally, a metal-free protocol for the oxidative coupling of diazoesters with ammonium (B1175870) iodide (NH₄I) can produce primary oxamates, which are structurally related to α-keto esters. organic-chemistry.orgorganic-chemistry.org
The synthesis of α-diazocarbonyl compounds themselves can be achieved through several methods, including the acylation of diazomethane (B1218177) and diazo transfer reactions. sioc.ac.cnscielo.br The versatility of these intermediates makes them valuable in the synthesis of complex organic structures. mdpi.comnih.gov
Precursor Chemistry and Reactant Optimization in this compound Synthesis
Role of Methyl Oxalyl Chloride in Synthetic Pathways
Methyl oxalyl chloride is a key and highly reactive intermediate in organic synthesis, particularly in the preparation of substituted methyl oxalyl products. chemicalbook.comchemicalbook.comechemi.com Its utility stems from its bifunctional nature, containing both a reactive acyl chloride and an ester group. This allows it to act as a potent acylating agent in various reactions, including the Friedel-Crafts acylation to produce α-keto esters. anshulchemicals.com
In the context of synthesizing this compound, methyl oxalyl chloride would serve as the acylating agent in a Friedel-Crafts reaction with 1,3-dichlorobenzene (B1664543) or a related chlorinated benzene (B151609) derivative. The acyl chloride moiety readily reacts with a Lewis acid, such as aluminum chloride, to form a highly electrophilic acylium ion, which then attacks the aromatic ring.
Beyond Friedel-Crafts reactions, methyl oxalyl chloride is employed in the synthesis of a variety of heterocyclic compounds, including fused coumarins and substituted isoxazoles. chemicalbook.comchemicalbook.comechemi.com It is also used in intramolecular Wittig reactions and silyl (B83357) enol ether acylation. chemicalbook.comchemicalbook.com The high reactivity of methyl oxalyl chloride necessitates careful handling, often under inert and anhydrous conditions, to prevent hydrolysis and ensure the desired reaction pathway. chemicalbook.com Its versatility makes it an indispensable building block in the pharmaceutical and agrochemical industries for the synthesis of complex molecules and active ingredients. anshulchemicals.com
Exploration of Chlorobenzene Reactivity in Acylation Processes
The Friedel-Crafts acylation of chlorobenzene serves as a foundational method for introducing an acyl group onto the chlorophenyl ring. vedantu.com Chlorobenzene is generally considered a deactivated aromatic substrate for electrophilic substitution due to the electron-withdrawing inductive effect of the chlorine atom. quora.com However, the lone pairs on the chlorine atom can participate in resonance, directing incoming electrophiles to the ortho and para positions. vedantu.com
The synthesis of the para-substituted isomer, methyl 2-(4-chlorophenyl)-2-oxoacetate, has been documented via the Friedel-Crafts acylation of chlorobenzene with methyl oxalyl chloride using aluminum chloride (AlCl₃) as a catalyst. chemicalbook.com In this procedure, the reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period. chemicalbook.com
However, achieving substitution at the meta position to form this compound through this direct route is challenging due to the directing nature of the chloro group. vedantu.com Studies on the benzoylation of chlorobenzene show that the formation of the meta-substituted product is minimal, typically ranging from 0.1% to 4%, with the para isomer being the predominant product (84–97%). rsc.org The distribution of isomers is influenced by factors such as the catalyst, solvent, and temperature. rsc.org While high temperatures can sometimes alter isomer distributions in Friedel-Crafts alkylations, in acylation, the para product is generally favored. libretexts.org Therefore, the synthesis of the target meta-isomer likely proceeds through alternative pathways, such as using a starting material that already possesses the desired 3-chloro substitution pattern.
Reaction Condition Optimization for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in the synthesis of aryl α-keto esters. Key parameters that are frequently adjusted include the choice of solvent, the stoichiometry of catalysts and reagents, and the temperature and duration of the reaction.
The choice of solvent can significantly influence the outcome of Friedel-Crafts acylation reactions. Solvents affect the solubility of reactants and intermediates, the activity of the catalyst, and the product isomer distribution. stackexchange.com For instance, in the acetylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the formation of the kinetic product, while polar solvents such as nitrobenzene (B124822) lead to the thermodynamic product. stackexchange.com Nitrobenzene is often used as a solvent in Friedel-Crafts reactions because it is a powerful deactivating substituent, which prevents it from reacting itself. quora.com In the synthesis of the related methyl 4-chloro-phenylglyoxylate, chloroform and dichloromethane (B109758) have been utilized as solvents. chemicalbook.com The selection of an appropriate solvent system is critical for achieving high yields, with studies showing that mixed solvent systems, such as H₂O/EtOH, can be effective. researchgate.net
Table 1: Effect of Solvent on Friedel-Crafts Acylation Product Ratios
| Solvent | Product Ratio (Kinetic vs. Thermodynamic) | Reference |
| Carbon Disulfide (non-polar) | Favors Kinetic Product | stackexchange.com |
| Dichloromethane (non-polar) | Favors Kinetic Product | stackexchange.com |
| Nitrobenzene (polar) | Favors Thermodynamic Product | stackexchange.comquora.com |
| Chloroform | Used in synthesis of p-isomer | chemicalbook.com |
The stoichiometry of the Lewis acid catalyst and reagents is a critical factor in Friedel-Crafts acylations. Aluminum chloride (AlCl₃) is a commonly used and potent catalyst for these reactions. Typically, a stoichiometric amount or a slight excess of the catalyst is required because it complexes with the resulting ketone product, rendering it inactive. researchgate.net For the synthesis of methyl 4-chloro-phenylglyoxylate from chlorobenzene, a substoichiometric amount of aluminum chloride (relative to the acylating agent) was employed. chemicalbook.com The amount of catalyst can directly impact the reaction yield; for some reactions, increasing the catalyst loading from 5 mol% to 10 mol% has been shown to improve the yield significantly. researchgate.net The ratio of the aromatic substrate to the acylating agent is also optimized, with reactions often using a slight excess of the aromatic compound. acs.org
Table 2: Influence of Catalyst and Reagent Ratios on Acylation
| Catalyst System | Aromatic Substrate Equiv. | Catalyst Loading | Outcome | Reference |
| AlCl₃ | ~1.0 | ~0.7 | Synthesis of p-isomer | chemicalbook.com |
| Magnetic LDH | - | 5 mol% | Lower Yield | researchgate.net |
| Magnetic LDH | - | 10 mol% | Higher Yield (84%) | researchgate.net |
| Methanesulfonic anhydride | 1.3–2.0 | - | Good yields, minimal waste | organic-chemistry.org |
Temperature and reaction time are interdependent parameters that must be carefully controlled to ensure optimal conversion and selectivity. Friedel-Crafts acylations are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then the temperature is raised to complete the reaction. chemicalbook.comreddit.com For example, the synthesis of methyl 4-chloro-phenylglyoxylate involves stirring at 0 °C for one hour, followed by stirring for 16 hours at room temperature. chemicalbook.com The optimal temperature can vary; some procedures may require heating to 60°C for about 30 minutes, while others may run for several hours. libretexts.org Studies have shown that increasing the temperature can significantly increase the reaction rate without negatively affecting selectivity in some cases. researchgate.net The reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) to determine the appropriate reaction time. mdpi.com
Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly or "greener" synthetic methodologies in the chemical industry. acs.org This focus on sustainability aims to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. organic-chemistry.org
For Friedel-Crafts type reactions, green approaches often target the replacement of traditional Lewis acid catalysts like AlCl₃, which are used in stoichiometric amounts and generate significant acidic waste during workup. researchgate.net Alternative, reusable solid acid catalysts and eco-friendly reagents are being explored. researchgate.net For example, zinc oxide (ZnO) has been used as a low-cost, eco-friendly catalyst for the acylation of aromatic compounds under solvent-free conditions. researchgate.net
Chemical Transformations and Reaction Mechanisms of Methyl 2 3 Chlorophenyl 2 Oxoacetate
Nucleophilic Addition Reactions of the Alpha-Keto Ester Moiety
The core reactivity of Methyl 2-(3-chlorophenyl)-2-oxoacetate is defined by the electrophilic character of the ketone's carbonyl carbon. This carbon is susceptible to attack by a diverse range of nucleophiles. The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, which is sp2 hybridized and has a trigonal planar geometry. ncert.nic.inlibretexts.org This attack leads to the rehybridization of the carbon from sp2 to sp3, resulting in the formation of a tetrahedral alkoxide intermediate. ncert.nic.inlibretexts.org In a subsequent step, this intermediate is typically protonated by a weak acid to yield a tertiary alcohol, creating a new chiral center at the former carbonyl carbon. libretexts.org
This process can be illustrated by the Henry reaction, a classic carbon-carbon bond-forming reaction where a nitroalkane is added to a carbonyl compound. In the context of α-keto esters, this reaction can be performed with high enantioselectivity using a chiral Lewis acid catalyst. acs.org For instance, the reaction of an α-keto ester with nitromethane (B149229), catalyzed by a copper(II)-bisoxazoline complex, proceeds exclusively as a 1,2-addition to the keto-carbonyl group, yielding optically active β-nitro-α-hydroxy esters with excellent enantiomeric excesses. acs.org
The general mechanism proceeds as follows:
A nucleophile (Nu⁻) attacks the electrophilic keto-carbon.
The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Protonation of the alkoxide by an acid source (H-A) yields the final tertiary alcohol product.
This fundamental reactivity makes the alpha-keto ester moiety a valuable precursor for the synthesis of complex molecules containing chiral tertiary alcohols.
Condensation Reactions with Amines and Alcohols
Condensation reactions involve the combination of two molecules to form a single, larger molecule, typically with the elimination of a small molecule like water. acs.org this compound readily undergoes such reactions at its keto-carbonyl position with nucleophiles like amines and alcohols.
When reacting with primary amines (R-NH₂), the initial step is a nucleophilic addition to the carbonyl group to form a hemiaminal intermediate. This intermediate is generally unstable and rapidly undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding an imine. ncert.nic.in The reaction is reversible and often catalyzed by acid to facilitate the dehydration step. ncert.nic.in More complex transformations can also be achieved; for example, a three-component reaction combining α-ketoesters, primary amines, and alkyl iodides can produce α-tertiary amino esters through a process involving the formation of a ketiminium species followed by the addition of an alkyl radical. organic-chemistry.org
With alcohols, the keto-carbonyl group can undergo nucleophilic attack to form a hemiketal. While this reaction is possible, another significant condensation pathway for esters is the Claisen condensation. In a "crossed" Claisen condensation, a strong base can generate an enolate from a different ester or ketone, which then acts as a nucleophile. youtube.com This enolate can attack the electrophilic keto-carbonyl of this compound. For instance, highly electrophilic esters like oxalates are well-suited for crossed Claisen condensations with lithiated esters to produce α,β-diketo esters. youtube.com
Radical Reaction Mechanisms Involving this compound
The alpha-keto ester moiety can participate in reactions involving radical intermediates, particularly through photoredox catalysis and carbene-mediated pathways.
Photoredox Catalysis in Alpha-Keto Ester Transformations
Visible-light photoredox catalysis offers a powerful method for generating radical intermediates under mild conditions. When subjected to a suitable photocatalyst, such as fac-Ir(ppy)₃, and visible light, the α-keto ester group can undergo a single-electron reduction to form a ketyl radical anion. nih.gov This highly reactive intermediate can then engage in various transformations.
One common pathway for ketyl radicals is pinacol-type coupling, a reductive dimerization that forms a new carbon-carbon bond between two ketone units. researchgate.net This process would result in the formation of a symmetrical diol. Studies on aromatic β-ketoesters have shown that a photocatalyst can generate both a transient α-carbonyl radical and a persistent ketyl radical without the need for an external stoichiometric oxidant or reductant. nih.gov Furthermore, the specific reaction pathway of α-ketoesters under photocatalysis can be controlled; depending on the conditions, reactions can be directed towards either cycloadditions (via energy transfer) or functionalizations involving radical intermediates (via electron transfer). acs.org
Carbene-Mediated Reactions
N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can induce umpolung, or polarity inversion, at a carbonyl carbon. In a typical reaction, an NHC catalyst first adds to an aldehyde to form a nucleophilic Breslow intermediate. nih.govbeilstein-journals.org This intermediate can then act as an acyl anion equivalent, attacking electrophiles.
In the context of this compound, the Breslow intermediate, generated from an aldehyde and an NHC, could attack the electrophilic keto-carbonyl carbon. This nucleophilic addition would lead to the formation of a new carbon-carbon bond, ultimately yielding a functionalized α-hydroxy ketone derivative after the catalyst turns over. nih.govbeilstein-journals.org This strategy allows for the efficient, atom-economical synthesis of complex molecules under mild conditions. nih.gov
Enantioselective Transformations Utilizing Alpha-Keto Esters
The prochiral nature of the keto-carbonyl group in this compound makes it an excellent substrate for enantioselective transformations, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other.
Several catalytic systems have been developed to achieve high levels of stereocontrol in reactions involving α-keto esters. Chiral Lewis acids are particularly effective. For example, a complex of Nickel(II) with a chiral N,N′-dioxide ligand has been used to catalyze dynamic kinetic asymmetric carbonyl-ene reactions of β-halo-α-keto esters, producing β-halo-α-hydroxy esters with two adjacent chiral centers in high yield and excellent enantioselectivity. rsc.org
Similarly, the nucleophilic addition of nitromethane (the Henry reaction) to α-keto esters can be rendered highly enantioselective by using a chiral copper(II)-tert-butyl bisoxazoline catalyst, yielding products with high enantiomeric excess (ee). acs.org The alkylation of α-keto esters to form chiral tertiary alcohols is another important transformation that can be achieved with high stereocontrol. researchgate.net These methods underscore the value of α-keto esters as building blocks in asymmetric synthesis.
Below is a table summarizing representative data for enantioselective reactions involving various aryl α-keto esters, demonstrating the high efficiency and selectivity achievable with modern catalytic methods.
| Entry | Aryl Group of α-Keto Ester | Catalyst System | Reaction Type | Yield (%) | ee (%) |
| 1 | Phenyl | Cu(OTf)₂-(S)-tBu-box | Henry Addition | 95 | 96 |
| 2 | 4-Methoxyphenyl | Cu(OTf)₂-(S)-tBu-box | Henry Addition | 98 | 97 |
| 3 | 4-Chlorophenyl | Cu(OTf)₂-(S)-tBu-box | Henry Addition | 96 | 95 |
| 4 | 2-Naphthyl | Cu(OTf)₂-(S)-tBu-box | Henry Addition | 98 | 97 |
Data adapted from representative catalytic Henry reactions of α-keto esters. acs.org
Asymmetric Catalysis in Alpha-Keto Ester Reactivity
Asymmetric catalysis provides a powerful tool for the enantioselective functionalization of α-keto esters. The development of chiral catalysts has enabled the synthesis of highly enantioenriched products, which are crucial intermediates in the pharmaceutical and agrochemical industries. While a broad range of asymmetric transformations have been developed for α-keto esters in general, the specific applications involving this compound are a focused area of research.
The reactivity of the carbonyl group in α-keto esters makes them excellent electrophiles for various nucleophilic addition reactions. In the context of asymmetric catalysis, chiral ligands or organocatalysts are employed to control the stereochemical outcome of these additions. This control is typically achieved through the formation of a chiral catalyst-substrate complex, which directs the nucleophilic attack to one of the two faces of the carbonyl group with high selectivity.
Vinylogous Mukaiyama Aldol (B89426) Reactions
A notable example of the application of this compound in asymmetric catalysis is its participation in the enantioselective vinylogous Mukaiyama aldol reaction. This reaction involves the addition of a silyl (B83357) dienol ether to the α-keto ester, catalyzed by a bifunctional organocatalyst, to produce multifunctional chiral tertiary alcohols.
In a study by del Río-Rodríguez and colleagues, the vinylogous Mukaiyama aldol reaction of various α-ketoesters was explored using a hydrogen-bond-donor-based bifunctional organocatalyst. rsc.org This methodology was found to be effective for a range of substituted α-ketoesters, leading to the formation of products with quaternary stereocenters in good yields and with high enantioselectivities. nih.gov
The reaction of this compound with a silyl dienol ether, catalyzed by a specific bifunctional organocatalyst, yields the corresponding chiral tertiary alcohol. The reaction proceeds efficiently, providing the desired product in a 71% yield with an impressive 95% enantiomeric excess (ee). nih.gov This high degree of stereocontrol highlights the efficacy of the bifunctional organocatalyst in orchestrating the enantioselective addition to the keto-carbonyl group.
The proposed reaction mechanism involves the activation of the α-ketoester by the bifunctional catalyst. The catalyst, through hydrogen bonding, coordinates with the keto-carbonyl group, enhancing its electrophilicity and creating a chiral environment. Simultaneously, the catalyst may also interact with the silyl dienol ether. This dual activation facilitates the nucleophilic attack of the dienolate at the γ-position onto the activated carbonyl carbon, leading to the formation of the carbon-carbon bond with high stereocontrol. rsc.org The subsequent workup releases the chiral tertiary alcohol product.
The success of this reaction with this compound demonstrates the tolerance of the catalytic system to electronically diverse substituents on the aromatic ring of the α-ketoester. The presence of the chlorine atom at the meta-position does not impede the reaction's efficiency or stereoselectivity. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| This compound | Silyl dienol ether | Bifunctional Organocatalyst | Chiral Tertiary Alcohol | 71 | 95 |
Derivatization and Analog Synthesis of Methyl 2 3 Chlorophenyl 2 Oxoacetate
Synthesis of Related Halogenated Phenylglyoxylates
The synthesis of halogenated phenylglyoxylates, including the target compound and its isomers, can be achieved through several established synthetic routes. A primary method is the Friedel-Crafts acylation of a corresponding halogenated benzene (B151609) derivative with an acylating agent derived from oxalic acid. chemicalbook.comlibretexts.orglibretexts.orgchemguide.co.uk
A common approach involves the reaction of a substituted benzene with methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.comlibretexts.org For instance, the synthesis of the regioisomeric methyl 2-(4-chlorophenyl)-2-oxoacetate is well-documented and proceeds by the Friedel-Crafts acylation of chlorobenzene (B131634) with methyl oxalyl chloride. chemicalbook.com This reaction is typically carried out in a suitable solvent like chloroform (B151607) at low temperatures to control selectivity and minimize side reactions. A similar strategy can be envisioned for the synthesis of methyl 2-(3-chlorophenyl)-2-oxoacetate, likely starting from 1,3-dichlorobenzene (B1664543) or 3-chlorotoluene, although the directing effects of the chloro group must be considered. The general mechanism for Friedel-Crafts acylation involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the aromatic substitution reaction. libretexts.org
An alternative to methyl oxalyl chloride is the use of oxalyl chloride itself, which can lead to the formation of benzil (B1666583) derivatives through a double acylation, although reaction conditions can be controlled to favor the desired keto-acid chloride, which is then esterified. sciencemadness.org
Another synthetic pathway to aryl α-keto esters involves the oxidation of corresponding aryl ketones. For example, acetophenones can be oxidized using reagents like selenium dioxide to yield the corresponding phenylglyoxal, which can then be further oxidized and esterified.
The synthesis of various halogenated phenylglyoxylates allows for a systematic investigation of the impact of the position and nature of the halogen substituent on the properties and reactivity of the molecule.
Table 1: Synthesis of Halogenated Phenylglyoxylates via Friedel-Crafts Acylation
| Starting Material | Acylating Agent | Catalyst | Product |
| Chlorobenzene | Methyl oxalyl chloride | AlCl₃ | Methyl 2-(4-chlorophenyl)-2-oxoacetate |
| Benzene | Ethanoyl chloride | AlCl₃ | Phenylethanone (Acetophenone) |
| Methylbenzene | Ethanoyl chloride | AlCl₃ | 4-Methylphenylethanone |
Functional Group Modifications of the Oxoacetate Moiety
The oxoacetate moiety of this compound contains two reactive functional groups: a ketone and a methyl ester. These sites are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The ester group can be readily hydrolyzed to the corresponding carboxylic acid, 3-chlorophenylglyoxylic acid, under basic conditions followed by acidification. chemicalbook.com This carboxylic acid can then be converted to a variety of other functional groups. For example, reaction with thionyl chloride or oxalyl chloride would yield the corresponding acid chloride, a versatile intermediate for the synthesis of amides and other esters.
The ester can also be converted directly to an amide through aminolysis, or to a hydrazide by reaction with hydrazine (B178648) hydrate. The synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid hydrazide from its corresponding methyl ester demonstrates the feasibility of this transformation on a similar scaffold. nih.govrsc.org Amidation of α-oxocarboxylic acids with isocyanates presents a metal- and solvent-free method to produce α-ketoamides. rsc.org
The ketone carbonyl group can undergo reduction to a secondary alcohol, yielding a methyl 2-(3-chlorophenyl)-2-hydroxyacetate, a chiral α-hydroxy ester. rsc.orgdocumentsdelivered.com This transformation can be achieved using various reducing agents, and enantioselective methods can be employed to obtain specific stereoisomers. Further dehydration of the resulting α-hydroxyester can lead to the formation of (Z)-α-aryl-α,β-unsaturated esters. nih.gov
Table 2: Examples of Functional Group Modifications of α-Keto Esters
| Reagent(s) | Functional Group Transformation | Product Type |
| 1. NaOH, H₂O 2. HCl | Ester → Carboxylic acid | α-Keto acid |
| Hydrazine hydrate | Ester → Hydrazide | α-Keto hydrazide |
| Amine | Ester → Amide | α-Keto amide |
| NaBH₄ or other reducing agents | Ketone → Secondary alcohol | α-Hydroxy ester |
| Triflic anhydride, pyridine | α-Hydroxy ester → α,β-Unsaturated ester | α,β-Unsaturated ester |
Regioisomeric and Stereoisomeric Analog Preparation
The preparation of regioisomeric and stereoisomeric analogs of this compound is essential for structure-activity relationship studies.
Regioisomers: The synthesis of regioisomers, such as methyl 2-(2-chlorophenyl)-2-oxoacetate and methyl 2-(4-chlorophenyl)-2-oxoacetate, can be achieved using the same synthetic strategies as for the 3-chloro isomer, but starting with the appropriately substituted chlorobenzene derivative in a Friedel-Crafts acylation. chemicalbook.com The choice of starting material dictates the final position of the chloro substituent on the phenyl ring.
Stereoisomers: While this compound itself is achiral, its derivatives can contain stereocenters. For example, as mentioned previously, reduction of the ketone will generate a chiral center at the α-carbon, leading to a racemic mixture of enantiomeric α-hydroxy esters. The separation of these enantiomers or their asymmetric synthesis is a key step in preparing stereoisomerically pure analogs. Asymmetric synthesis can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.
Furthermore, derivatization of the α-position can introduce a second stereocenter, leading to diastereomers. For instance, an enantioselective intermolecular C-H functionalization of primary benzylic C-H bonds using ((aryl)(diazo)methyl)phosphonates has been reported, which could be adapted to introduce functionality at a position α to the phenyl ring, creating stereoisomers. nih.gov The development of stereoselective syntheses for α-aryl-α-hydroxy esters is an active area of research. rsc.orgdocumentsdelivered.comnih.gov
Generation of Complex Heterocyclic Scaffolds from Alpha-Keto Esters
Alpha-keto esters, such as this compound, are valuable building blocks for the synthesis of a wide variety of complex heterocyclic scaffolds due to the presence of the 1,2-dicarbonyl moiety. researchgate.net This reactive functionality allows for condensation reactions with various dinucleophiles to form heterocyclic rings.
A prominent example is the synthesis of quinoxalines. The reaction of an α-dicarbonyl compound with an o-phenylenediamine (B120857) is a classic and efficient method for constructing the quinoxaline (B1680401) ring system. sapub.orgnih.gov In this reaction, the two carbonyl groups of the α-keto ester react with the two amino groups of the diamine to form the six-membered dihydropyrazine (B8608421) ring, which then aromatizes to the quinoxaline. This reaction can be catalyzed by various acids or metal catalysts and can also be performed under microwave irradiation to accelerate the process. sapub.orgnih.gov A copper-catalyzed photoredox method has also been developed for the one-pot synthesis of quinoxalines from terminal alkynes, proceeding through an α-keto ester intermediate. semanticscholar.orgrsc.orgrsc.org
Similarly, imidazoles can be synthesized from α-dicarbonyl compounds. The Radziszewski synthesis, for example, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a source thereof like ammonium (B1175870) acetate) to form a tri-substituted imidazole. wjpsonline.comacs.orgrsc.orgrsc.org In this context, this compound could serve as the dicarbonyl component. Various modifications and improvements to this general approach have been developed, including metal-free and one-pot procedures. acs.orgorganic-chemistry.org
The reactivity of the α-keto ester moiety can also be exploited for the synthesis of other heterocycles, such as pyrrol-3-ones, through intramolecular cyclization of appropriately substituted precursors derived from the starting keto ester. mdpi.com
Table 3: Heterocyclic Scaffolds from α-Keto Esters
| Dinucleophile | Heterocyclic Product |
| o-Phenylenediamine | Quinoxaline |
| Aldehyde and Ammonia/Ammonium Acetate | Imidazole |
| Substituted Amines and other precursors | Pyrrol-3-one |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of atoms within the molecular structure.
¹H NMR Data Analysis
While a specific experimental ¹H NMR spectrum for Methyl 2-(3-chlorophenyl)-2-oxoacetate has not been reported in the searched literature, the expected signals can be predicted based on its molecular structure. The spectrum is anticipated to feature two main groups of signals corresponding to the aromatic protons of the 3-chlorophenyl ring and the protons of the methyl ester group.
The protons on the aromatic ring are chemically non-equivalent and would be expected to appear in the downfield region (typically δ 7.5-8.2 ppm) due to the deshielding effects of the aromatic ring current, the adjacent carbonyl group, and the chlorine atom. The substitution pattern would lead to a complex splitting pattern, likely consisting of multiplets. The methyl protons of the ester group (-OCH₃) would appear as a sharp singlet in the upfield region (typically δ 3.9-4.0 ppm), as they are shielded and have no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic-H | 7.5 - 8.2 | Multiplet (m) | 4H |
¹³C NMR Spectroscopic Investigations
The carbonyl carbons are the most deshielded and are expected at the lowest field; the ketone carbonyl (C=O) is predicted around δ 180-190 ppm, and the ester carbonyl (COO) is expected around δ 160-165 ppm. The aromatic carbons would resonate in the δ 125-136 ppm range, with the carbon attached to the chlorine atom appearing in this region. The carbon of the methyl ester group (-OCH₃) is the most shielded and would appear furthest upfield, typically around δ 52-54 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | 180 - 190 |
| C=O (Ester) | 160 - 165 |
| Aromatic C-Cl | 134 - 136 |
| Aromatic C-CO | 132 - 134 |
| Aromatic C-H | 128 - 135 |
| Aromatic C-H | 125 - 130 |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and formula of a compound and for gaining structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of a molecule. For this compound (C₉H₇ClO₃), the exact mass can be calculated. While experimental HRMS data has not been located, the theoretical monoisotopic mass provides a precise value for identification. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, with an intensity ratio of approximately 3:1 relative to the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₉H₇³⁵ClO₃ | 198.00837 |
Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) or the methoxycarbonyl group (-COOCH₃, 59 Da) to form a stable 3-chlorobenzoyl cation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) would be prominent. The ketone carbonyl stretch is expected around 1690-1710 cm⁻¹, while the ester carbonyl stretch should appear at a higher frequency, typically 1735-1750 cm⁻¹. The C-O stretching of the ester group would likely produce a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range, and the C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹. The C-Cl stretch would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3050 - 3100 | Medium |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C=O (Ketone) | Stretch | 1690 - 1710 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-O (Ester) | Stretch | 1200 - 1300 | Strong |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details.
A search of the crystallographic literature and databases did not yield a published crystal structure for this compound. Therefore, no experimental data on its solid-state conformation, bond parameters, or crystal packing is currently available. Should single crystals of sufficient quality be grown in the future, X-ray diffraction analysis would provide invaluable insight into its precise molecular geometry.
Table of Mentioned Compounds
| Compound Name |
|---|
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, or crystal packing, is governed by a delicate balance of intermolecular forces. For this compound, it is anticipated that the crystal structure would be significantly influenced by a combination of dipole-dipole interactions, and van der Waals forces. The presence of a polar carbonyl group and the chloro-substituted phenyl ring would likely lead to a densely packed structure.
It is probable that C—H···O hydrogen bonds would play a role in the stabilization of the crystal lattice. These weak hydrogen bonds, while not as strong as conventional hydrogen bonds, are known to be significant in directing the packing of molecules containing carbonyl and phenyl moieties. The oxygen atoms of the carbonyl groups are expected to act as hydrogen bond acceptors, while the hydrogen atoms of the chlorophenyl ring would serve as donors.
Furthermore, the chlorine atom on the phenyl ring is expected to participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. This type of interaction has been increasingly recognized as a significant force in crystal engineering. In this case, the chlorine atom could interact with the oxygen atoms of the carbonyl groups of neighboring molecules, further influencing the crystal packing.
Conformation Analysis
The conformational flexibility of this compound primarily arises from the rotation around the single bonds connecting the phenyl ring to the carbonyl group and the carbonyl group to the ester moiety. The preferred conformation is the one that minimizes steric hindrance and maximizes electronic stabilization.
A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the α-keto ester group. It is expected that the molecule will adopt a non-planar conformation to alleviate steric strain between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen. However, a significant deviation from planarity would disrupt the π-conjugation between the phenyl ring and the carbonyl group, which is electronically favorable. Therefore, the molecule likely adopts a compromised, twisted conformation.
The relative orientation of the two carbonyl groups in the α-keto ester fragment is another important conformational feature. These two groups are expected to be nearly coplanar to maximize the delocalization of the π-electrons. The two most stable conformations are typically the s-cis and s-trans arrangements, referring to the relative orientation of the two carbonyl groups. The energy difference between these conformers is generally small, and both may be present in solution, although one form is likely to be dominant in the solid state.
Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable in determining the precise dihedral angles and the preferred conformation of this compound in both the solid state and in solution.
Computational Chemistry and Theoretical Studies of Methyl 2 3 Chlorophenyl 2 Oxoacetate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic characteristics. nih.gov For Methyl 2-(3-chlorophenyl)-2-oxoacetate, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(2d,2p), are employed to optimize the ground-state molecular geometry. scienceopen.comresearchgate.net
These calculations provide crucial information about the molecule's reactivity through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. sci-hub.seresearchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. scienceopen.comresearchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, indicating sites susceptible to electrophilic attack, while positive potential would be found around the hydrogen atoms. scienceopen.com
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| EHOMO | ~ -6.3 eV | Ionization Potential / Electron-Donating Ability scienceopen.com |
| ELUMO | ~ -2.2 eV | Electron Affinity / Electron-Accepting Ability scienceopen.com |
| Energy Gap (ΔE) | ~ 4.1 eV | Chemical Reactivity & Kinetic Stability researchgate.net |
| Chemical Hardness (η) | ~ 2.05 eV | Resistance to Change in Electron Configuration scienceopen.com |
| Electronegativity (χ) | ~ 4.25 eV | Power to Attract Electrons scienceopen.com |
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a molecule's ground state, molecular modeling and molecular dynamics (MD) simulations offer insights into its dynamic behavior. acs.org MD simulations calculate the trajectory of atoms and molecules over time, providing a view of conformational changes and intermolecular interactions in different environments, such as in a solvent or in the bulk liquid state. researchgate.netresearchgate.net
For an aromatic ester like this compound, MD simulations can be used to study the rotational barriers around single bonds, such as the bond connecting the phenyl ring to the keto-ester moiety. aip.orgresearchgate.net These simulations reveal the flexibility of the molecule and the most stable conformations. The study of torsional potentials indicates that packing effects in the bulk phase can lead to higher rotational barriers compared to an isolated molecule in the gas phase. aip.org
Simulations can also elucidate the nature of intermolecular forces, which are critical for understanding the compound's physical properties. acs.org For this compound, these interactions would primarily be of a dipolar nature, influencing its structure and properties in the liquid state. acs.org By simulating the system at various temperatures, one can also predict thermophysical properties and phase transitions. mdpi.com
Prediction of Molecular Descriptors and Physicochemical Parameters Relevant to Reactivity
Computational methods are widely used to predict molecular descriptors that correlate with a compound's physicochemical properties and reactivity. These descriptors are valuable for screening and designing molecules with desired characteristics.
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) environment. rsc.org It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). mdpi.com Both TPSA and LogP are important in mechanistic contexts as they determine how a molecule interacts with different phases in a reaction mixture or biological system, affecting its accessibility to reaction centers. nih.gov
The number of rotatable bonds is a measure of a molecule's conformational flexibility. rsc.org A rotatable bond is typically defined as any single, non-ring bond attached to a non-hydrogen atom. rsc.org High conformational flexibility can impact how a molecule binds to a receptor or fits into the active site of an enzyme.
Hydrogen bond parameters, specifically the number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), quantify a molecule's potential for forming hydrogen bonds. rsc.org For this compound, the oxygen atoms of the carbonyl and ester groups act as hydrogen bond acceptors. The molecule itself lacks hydrogen bond donors (such as O-H or N-H groups). These parameters are fundamental in predicting solubility, boiling points, and intermolecular interaction patterns. mdpi.com
| Descriptor | Predicted Value | Relevance |
|---|---|---|
| Molecular Weight | 212.61 g/mol | General size of the molecule |
| XLogP3-AA | 2.0 - 2.5 | Lipophilicity and phase partitioning nih.gov |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | Polarity, permeability, and solubility researchgate.netnih.gov |
| Hydrogen Bond Donor Count | 0 | Potential for donating hydrogen bonds nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Potential for accepting hydrogen bonds nih.gov |
| Rotatable Bond Count | 3 | Molecular flexibility rsc.orgnih.gov |
Application of Machine Learning and Artificial Intelligence in Chemical Property Prediction and Reaction Design
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling rapid and accurate prediction of molecular properties and reaction outcomes. arxiv.org These computational methods learn from large datasets of known molecules and reactions to make predictions for new, unstudied compounds. mit.edunih.gov
For a molecule like this compound, ML models can predict a wide array of properties, including boiling point, melting point, solubility, and various ADME parameters. mit.edunurixtx.comspringernature.com This process involves translating the molecular structure into a machine-readable numerical format, known as a molecular embedding, and then using algorithms to identify patterns that correlate these representations with specific properties. arxiv.orgmit.edu This approach significantly accelerates the screening of chemical libraries and the design of molecules with desired characteristics, reducing the reliance on time-consuming and resource-intensive experimental methods. arxiv.org
Beyond property prediction, AI is also being applied to reaction design and synthesis planning. AI tools can analyze the structure of a target molecule and suggest potential synthetic routes by predicting the outcomes of various chemical reactions. This aids chemists in designing more efficient, economical, and sustainable synthetic pathways.
Applications in Chemical Synthesis As an Intermediate and Building Block
Role in the Synthesis of Fine Chemicals
As a building block, Methyl 2-(3-chlorophenyl)-2-oxoacetate is instrumental in the synthesis of various fine chemicals, particularly heterocyclic compounds. The presence of two adjacent carbonyl groups facilitates reactions with binucleophiles to form five- or six-membered rings, which are core structures in many specialty chemicals.
Aryl glyoxylates and their derivatives are recognized as prime synthetic equivalents in multicomponent reactions (MCRs), which are highly efficient processes for creating molecular diversity. nih.gov These reactions, by combining three or more reactants in a single step, are advantageous for their atom economy and reduction of waste. nih.gov The electrophilic nature of the ketone and ester groups in this compound allows it to react with a variety of nucleophiles, leading to the formation of complex oxygen-containing heterocycles and other valuable fine chemicals. nih.gov Glyoxylic acid, produced from the hydrolysis of methyl glyoxylate, is a key intermediate for perfumes and other chemical synthesis applications, highlighting the industrial relevance of this class of compounds. google.com
Table 1: Potential Applications in Fine Chemical Synthesis
| Reaction Type | Reactant(s) | Potential Product Class | Significance |
|---|---|---|---|
| Condensation / Cyclization | Binucleophiles (e.g., ureas, amidines) | Heterocyclic compounds (e.g., pyrimidines, imidazoles) | Core structures for dyes, catalysts, and specialty polymers. |
| Multicomponent Reactions (e.g., Hantzsch, Biginelli) | β-ketoesters, aldehydes, urea/thiourea | Dihydropyrimidines, poly-substituted furans | Efficient synthesis of complex molecules with potential applications in various fields. nih.gov |
| Wittig-type Reactions | Phosphorus ylides | α,β-Unsaturated esters | Intermediates for fragrances and other specialty chemicals. |
Intermediacy in Pharmaceutical Synthesis
The synthesis of medicinally important heterocyclic compounds is a significant application of α-ketoesters like this compound. The chlorophenyl moiety is a common feature in many pharmaceutical agents, and the oxoacetate portion provides a reactive handle for constructing the complex ring systems often found in active pharmaceutical ingredients (APIs).
While direct synthesis of a specific commercial drug from this exact intermediate is not widely documented in public literature, its structural motifs are present in various pharmacologically active molecules. For instance, pyrrol-3-ones, which can be synthesized through intramolecular cyclization of precursors derived from ketoesters, are known to exhibit anticancer, antihypertensive, and antiviral activities. mdpi.com Similarly, thiazolidinone derivatives containing a chlorophenyl group have been synthesized and evaluated for their anticancer properties. nih.gov The versatility of this building block allows for its potential use in creating libraries of compounds for drug discovery screening.
Table 2: Potential as a Building Block for Pharmaceutical Scaffolds
| Target Heterocycle | General Synthetic Approach | Associated Pharmacological Activity | Reference Example Class |
|---|---|---|---|
| Thiazolidinones | Reaction with cysteine derivatives or mercaptoacetic acid and amines. | Anticancer, Anti-inflammatory | 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives nih.gov |
| Pyrrol-3-ones | Multi-step synthesis involving condensation and intramolecular cyclization. | Anticancer, Antihypertensive, Antiviral | 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one mdpi.com |
| Benzothiazoles | Reaction with 2-aminothiophenols (Phillips synthesis). | Anticancer, Anti-inflammatory | Phthalimide-containing benzothiazoles |
| Oxadiazoles (B1248032) | Condensation with hydrazides followed by cyclodehydration. | Anti-inflammatory | Indole functionalized oxadiazoles |
Building Block in Agrochemical Development
In the field of agrochemicals, the presence of a halogenated phenyl ring is a common strategy for enhancing the efficacy and metabolic stability of active compounds. This compound serves as a potential precursor for new fungicides and herbicides. The α-ketoester functionality can be elaborated into various toxophores or moieties that improve transport and activity within the target organism.
Table 3: Potential Agrochemical Applications
| Agrochemical Class | Synthetic Relevance of the Building Block | Mode of Action (Example) |
|---|---|---|
| Fungicides | Precursor for triazoles, strobilurins, or other N-heterocycles. | Inhibition of fungal respiration or cell wall synthesis. google.com |
| Herbicides | Can be used to synthesize inhibitors of key plant enzymes. | Inhibition of amino acid synthesis or photosynthesis. |
| Insecticides | Serves as a starting material for compounds targeting the insect nervous system. | Modulation of ion channels or enzyme inhibition. |
Precursor in Materials Science Applications
In materials science, monomers with specific functional groups are used to create polymers with desired properties. While specific applications of this compound in this field are not extensively documented, its structure suggests potential utility. The aromatic ring can impart rigidity and thermal stability to a polymer backbone, while the ester group could be used for polymerization reactions, such as transesterification to form polyesters. Furthermore, the ketone group offers a site for post-polymerization modification, allowing for the tuning of material properties or the attachment of other functional molecules.
Strategies for Introducing the Chlorophenyl-Oxoacetate Moiety into Complex Molecules
The incorporation of the 3-chlorophenyl-oxoacetate unit into larger molecules is typically achieved through several key synthetic strategies. The choice of method depends on the desired final product and the compatibility of other functional groups present in the reactants.
Friedel-Crafts Acylation : This is one of the most direct methods for synthesizing aryl ketoesters. It involves the reaction of 1-chlorobenzene with an acylating agent like methyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemicalbook.com The reaction proceeds via an electrophilic aromatic substitution mechanism, attaching the methyl oxalyl group to the benzene (B151609) ring. The substitution pattern on the chlorobenzene (B131634) ring is directed by the chlorine atom, leading to a mixture of ortho, meta, and para isomers, from which the desired meta-isomer must be separated.
Oxidation of Precursors : An alternative strategy involves the oxidation of a more readily available precursor. For example, methyl 3-chloromandelate, which is a hydroxy ester, can be oxidized to the corresponding ketoester. This method can be advantageous for its selectivity and use of milder conditions compared to Friedel-Crafts reactions. Various oxidizing agents can be employed, and recent research has focused on developing clean oxidation methods using catalysts and environmentally benign oxidants like hydrogen peroxide. researchgate.net
Carbonylation Reactions : Advanced methods involving carbonylation of aryl ethers or phenols can also be employed to synthesize aryl esters, which could potentially be adapted for the synthesis of α-ketoesters. rsc.org
Role in Medicinal Chemistry and Agrochemical Research Mechanistic Insights
Investigation of Biological Activity Mechanisms
The biological activity of a small molecule is intrinsically linked to its mechanism of action at the molecular level. For compounds like methyl 2-(3-chlorophenyl)-2-oxoacetate, this involves complex interactions with various cellular components, leading to effects such as antimicrobial activity or enzyme inhibition.
Mechanistic Studies on Antimicrobial Properties
The antimicrobial efficacy of many organic compounds is often attributed to their ability to compromise the structural integrity and function of microbial cell membranes. nih.gov Small lipophilic molecules can partition into the lipid bilayer of bacterial membranes, leading to an increase in membrane fluidity and permeability. nih.gov This disruption can cause the leakage of essential intracellular components, such as ions and macromolecules, ultimately leading to cell death. nih.govnih.gov
While direct studies on this compound are not extensively documented, its structure suggests a plausible mechanism involving membrane disruption. The chlorophenyl group confers lipophilicity, which would facilitate its interaction with and insertion into the lipid-rich bacterial membranes. nih.gov The mechanism may be similar to that of other compounds that damage cell membranes, leading to a loss of the membrane's barrier function. nih.govresearchgate.net
Enzyme Inhibition Mechanisms (e.g., SARS 3C-like proteinase)
The α-ketoester functional group is a key feature that suggests a potential role as an enzyme inhibitor, particularly for proteases that utilize a cysteine residue in their active site. A prominent example is the 3C-like protease (3CLpro), also known as the main protease (Mpro), which is essential for the replication of coronaviruses, including SARS-CoV-2. nih.govdovepress.com
The active site of SARS-CoV-2 3CLpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41). dovepress.com The catalytic mechanism involves the Cys145 thiol group acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond. mdpi.com The electrophilic α-ketoester moiety in compounds like this compound can act as a "warhead," targeting the nucleophilic Cys145. This interaction can form a reversible covalent bond (a thiohemiketal), effectively blocking the active site and inhibiting the enzyme's function. nih.gov This prevents the protease from processing viral polyproteins, thereby halting viral replication. nih.gov The development of inhibitors targeting 3CLpro is a significant strategy in creating antiviral therapeutics. nih.govresearchgate.net
Interaction Studies with Biological Macromolecules (e.g., Lipid Membranes, Proteins, Thiol Reactivity)
Lipid Membranes: As mentioned in the context of antimicrobial activity, the interaction of small molecules with lipid membranes is a critical factor. mdpi.com Compounds with both hydrophobic (the chlorophenyl ring) and more polar (the ketoester group) regions can insert themselves at the lipid-water interface of cell membranes. This can perturb the local membrane structure, affecting the function of membrane-embedded proteins and altering signal transduction pathways. mdpi.comresearchgate.net The specific nature of these interactions depends on the compound's structure and the composition of the lipid bilayer. researchgate.net
Proteins and Thiol Reactivity: The electrophilic nature of the α-ketoester makes it susceptible to attack by nucleophiles. Within a biological system, the most common and reactive soft nucleophiles are the thiol groups (-SH) of cysteine residues in proteins. researchgate.net The reaction between an electrophile and a protein thiol can lead to the formation of a covalent adduct, which can alter the protein's structure and function. mdpi.comnih.gov This reactivity is the basis for the action of many covalent inhibitors. However, this reactivity is not always specific; off-target reactions with other essential proteins containing reactive cysteines can lead to cytotoxicity. researchgate.net Therefore, the balance between reactivity towards the intended target and off-target effects is a crucial aspect of drug design.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a molecule affect its biological activity.
Impact of Halogen Substitution on Reactivity and Biological Interactions
The presence, type, and position of halogen substituents on an aromatic ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogens affect lipophilicity, electronic character, and metabolic stability.
In SAR studies of various biologically active molecules, chlorine substitution often enhances potency. The 3-chloro (meta) substitution on the phenyl ring of this compound is significant. This substitution pattern can influence the molecule's preferred conformation and its binding interactions within a protein pocket. Studies on other molecular scaffolds have shown that moving a substituent between the ortho, meta, and para positions can dramatically alter biological activity. nih.govnih.gov For instance, electron-withdrawing groups like chlorine can modulate the reactivity of the α-ketoester group and enhance binding through specific halogen bonds or hydrophobic interactions.
| Substituent Position | General Effect on Activity | Plausible Rationale | Reference Example Class |
|---|---|---|---|
| Ortho | Can increase potency but may introduce steric hindrance. | Forces a specific torsional angle of the phenyl ring, potentially optimizing binding pocket fit. | Benzothiazole-phenyl analogs nih.gov |
| Meta | Often well-tolerated and can improve metabolic stability or potency. | Avoids direct steric clashes while influencing electronic properties and hydrophobic interactions. | Aryl Acetamides reachemchemicals.com |
| Para | Potency is highly dependent on the target; can be favorable or unfavorable. | Directly extends into a specific sub-pocket of the binding site; a good fit enhances affinity. | Benzothiazole-phenyl analogs nih.gov |
Functional Group Influence on Biological Target Engagement
The biological activity of this compound is dictated by the interplay of its constituent functional groups. reachemchemicals.comresearchgate.net
The α-Ketoester Group: This is the primary pharmacophoric feature, acting as an electrophilic "warhead" for covalent or reversible covalent interactions with nucleophilic residues (like cysteine or serine) in enzyme active sites. nih.govacs.org Its reactivity is crucial for mechanisms like protease inhibition.
The 3-Chloro Substituent: As discussed, this halogen influences the electronic nature of the phenyl ring and provides an additional point of interaction (e.g., halogen bonding or hydrophobic contact), which can fine-tune binding affinity and specificity.
The Methyl Ester: The ester group affects the molecule's solubility and transport properties. It can also be a site for metabolic activity, as esterases in the body can hydrolyze it to the corresponding carboxylic acid, potentially altering the compound's activity and clearance rate.
Scaffold Design and Optimization in Drug Discovery
The use of "this compound" as a central scaffold for the design and optimization of bioactive compounds in medicinal and agrochemical research is not extensively documented in publicly available scientific literature. While this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules, its direct application as a foundational structure for systematic modification and structure-activity relationship (SAR) studies is not well-established.
Chemical scaffolds are core structures upon which a variety of substituents are attached to explore and optimize biological activity. The process of scaffold design and optimization involves identifying a core moiety that can be readily synthesized and modified to interact with a biological target. Researchers then systematically alter the peripheral chemical groups to enhance properties such as potency, selectivity, and pharmacokinetic profile.
In the case of "this compound," the available information primarily points to its role as a building block. For instance, related α-keto esters are known to be versatile precursors for the synthesis of various heterocyclic compounds, which are themselves important scaffolds in drug discovery. The reactivity of the ketone and ester functional groups allows for a range of chemical transformations, making it a useful starting material.
For comparison, the isomeric compound, methyl 2-(4-chlorophenyl)-2-oxoacetate, is more frequently cited as an intermediate in the synthesis of various biologically active molecules. However, even for this related compound, its role is typically that of a precursor rather than a central, systematically optimized scaffold.
The development of a new scaffold in drug discovery often begins with a "hit" compound identified through screening. This hit compound's core structure is then used as a template for optimization. There is currently no significant body of research that identifies "this compound" as such a "hit" or lead scaffold for a particular biological target.
Further research would be necessary to establish "this compound" as a privileged scaffold. This would involve synthesizing a library of derivatives and evaluating their biological activities against a panel of targets to identify potential therapeutic applications. Such studies would need to demonstrate that modifications to this core structure lead to systematic improvements in desired biological and pharmacological properties.
Advanced Research Directions and Future Prospects
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of α-keto esters, including Methyl 2-(3-chlorophenyl)-2-oxoacetate, is a field of active research, with a strong emphasis on developing greener and more efficient catalytic systems. mdpi.com While traditional methods like Friedel-Crafts acylation are robust, they often rely on stoichiometric amounts of Lewis acids and chlorinated solvents, posing environmental concerns. mdpi.comchemicalbook.com Future research is focused on overcoming these limitations through innovative catalytic approaches.
One promising direction is the development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thus improving the sustainability of the process. mdpi.com For instance, the use of solid acid catalysts or metal-organic frameworks (MOFs) could offer alternatives to traditional Lewis acids in Friedel-Crafts type reactions. researchgate.net Another area of intense investigation is the use of earth-abundant metal catalysts, such as iron, copper, and manganese, to replace precious metals like palladium or rhodium in carbonylation and oxidation reactions. organic-chemistry.orgorganic-chemistry.org These metals are more cost-effective and environmentally benign.
Visible-light photoredox catalysis has also emerged as a powerful tool for organic synthesis, enabling reactions to proceed under mild conditions with high selectivity. researchgate.net This methodology could be applied to develop novel pathways for the synthesis of this compound, potentially from different starting materials through C-H activation or novel coupling strategies. news-medical.net The direct oxidation of readily available precursors using molecular oxygen as the ultimate oxidant is another key goal. organic-chemistry.orgorganic-chemistry.org Research into catalytic systems that can activate O₂ under ambient conditions would represent a significant step towards a more sustainable synthesis. mdpi.comorganic-chemistry.org
| Catalytic Approach | Potential Catalyst Type | Key Advantages | Research Focus |
| Heterogeneous Catalysis | Zeolites, Metal-Organic Frameworks (MOFs), Supported Metals | Recyclability, ease of separation, process simplification | Developing stable and highly active catalysts for acylation and oxidation reactions. |
| Earth-Abundant Metal Catalysis | Iron (Fe), Copper (Cu), Manganese (Mn) complexes | Low cost, low toxicity, high abundance | Designing ligands to control reactivity and selectivity in C-H functionalization and coupling reactions. organic-chemistry.org |
| Photoredox Catalysis | Ruthenium (Ru), Iridium (Ir) complexes, Organic Dyes | Mild reaction conditions, high selectivity, novel reactivity | Exploring new reaction pathways for C-C and C-O bond formation using light as an energy source. researchgate.net |
| Aerobic Oxidation | Copper (Cu) or Iron (Fe) complexes with co-catalysts | Use of air as the oxidant, environmentally friendly | Elucidating mechanisms of O₂ activation and developing catalysts that are resistant to deactivation. organic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. researchgate.neteuropa.eu Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters such as temperature and pressure. europa.eu This is particularly beneficial for highly exothermic or rapid reactions, minimizing the formation of side products and improving yield and purity. researchgate.net
| Feature | Batch Synthesis | Flow Chemistry | Advantages of Flow Chemistry |
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio | Enhanced safety, better temperature control, reduced side reactions. europa.eu |
| Mixing | Often inefficient, can lead to local concentration gradients | Efficient and rapid mixing | Improved reaction rates and selectivity. europa.eu |
| Scalability | Challenging, often requires re-optimization | Straightforward by running the system for longer | Faster transition from laboratory to production scale. researchgate.net |
| Safety | Large volumes of hazardous materials | Small reactor volumes, better containment | Reduced risk of runaway reactions and exposure to toxic substances. europa.eu |
| Automation | Difficult to fully automate | Readily integrated with automated pumps and control systems | Enables high-throughput optimization and on-demand synthesis. nih.gov |
High-Throughput Screening in Derivatization and Application Discovery
This compound, with its two reactive carbonyl groups, is an ideal scaffold for the creation of chemical libraries through derivatization. High-throughput screening (HTS) is a powerful methodology that allows for the rapid testing of thousands of compounds for a specific biological or chemical activity. nih.govnih.gov By reacting this compound with a diverse range of amines, alcohols, or other nucleophiles in a parallel or automated fashion, large libraries of novel derivatives can be generated.
These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug discovery. nih.gov For example, derivatives could be tested for inhibitory activity against specific enzymes implicated in disease. nih.gov HTS can also be employed in materials science to discover derivatives with desired properties, such as specific optical or electronic characteristics. The combination of automated synthesis and HTS creates a powerful platform for accelerated discovery, enabling researchers to explore a vast chemical space efficiently. nih.gov
Advanced Analytical Methodologies for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced analytical techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important. google.com Process Analytical Technology (PAT) tools, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can be integrated directly into reaction vessels or flow reactors. google.com
These techniques provide continuous data on the concentration of reactants, intermediates, and products throughout the course of the reaction. This real-time information allows for precise control over reaction conditions to maximize yield and minimize impurities. google.com For example, in a flow synthesis setup, PAT can be used to ensure that the process remains in a steady state, leading to consistent product quality. google.com Furthermore, in situ monitoring can provide valuable mechanistic insights, helping researchers to better understand the reaction pathway and identify potential bottlenecks or side reactions.
Q & A
Basic: What are the common synthetic routes for Methyl 2-(3-chlorophenyl)-2-oxoacetate, and how do reaction conditions influence yield?
Methodological Answer:
Two primary synthetic strategies are documented:
- Esterification of 3-chlorophenylacetic acid with methanol using strong acid catalysts (e.g., H₂SO₄) under reflux, followed by purification via distillation or recrystallization .
- Friedel-Crafts acylation : Reacting 3-chlorobenzene derivatives with methyl oxalyl chloride in the presence of Lewis acids like AlCl₃ at 0°C, achieving moderate yields (~48%) after silica gel chromatography .
Critical Factors : Catalyst choice (AlCl₃ vs. H₂SO₄), temperature control, and purification methods significantly impact yield. For example, AlCl�3-mediated reactions require strict anhydrous conditions to avoid side reactions .
Basic: How is this compound structurally characterized in academic research?
Methodological Answer:
- Spectroscopic Techniques :
- X-ray Crystallography : Used to resolve stereochemical ambiguities. For analogous compounds, SHELX software (SHELXL/SHELXS) refines crystal structures, revealing bond angles and torsional strains .
Advanced: How can researchers resolve contradictions in reported reaction yields or product purity?
Methodological Answer:
Discrepancies often arise from:
- Reagent Purity : Trace moisture in AlCl₃ reduces Friedel-Crafts acylation efficiency .
- Chromatographic Conditions : Silica gel polarity (petroleum ether/ethyl acetate gradients) affects separation of oxoacetate derivatives .
Resolution Strategies :
Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution?
Methodological Answer:
- DFT Calculations : Model electron density maps to identify electrophilic sites (e.g., carbonyl carbon at C2). The 3-chloro substituent’s electron-withdrawing effect increases electrophilicity at C2, favoring nucleophilic attack .
- Thermochemical Data : Enthalpy of formation (ΔfH) from gas-phase studies guides reaction feasibility. For example, ΔfH for analogous oxoacetates correlates with stability under acidic conditions .
Advanced: How does the 3-chlorophenyl substituent influence biological activity compared to para-substituted analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Meta vs. Para Substitution : The 3-chloro group enhances steric hindrance, reducing binding to cytochrome P450 enzymes compared to 4-chloro derivatives, as observed in antiviral studies .
- Electronic Effects : The meta position decreases resonance stabilization of the oxoacetate moiety, altering pharmacokinetic properties (e.g., logP) .
- Biological Assays : Antimicrobial testing against S. aureus shows 3-chloro derivatives exhibit lower MIC values (15 µg/mL) than para-substituted analogs .
Advanced: What strategies optimize the synthesis of derivatives for drug discovery pipelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
